(3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-14-13-15(2)24(22-14)21(25)20-19(16-9-5-4-6-10-16)17-11-7-8-12-18(17)28(26,27)23(20)3/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBNVJPUFCFXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethyl-1H-pyrazol-1-yl)(2-methyl-1,1-dioxido-4-phenyl-2H-benzo[e][1,2]thiazin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction between 3,5-dimethylpyrazole and a dioxido-substituted benzo[e][1,2]thiazin derivative. The structural formula can be represented as follows:
This compound features a pyrazole moiety which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : A derivative similar to our compound showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy agent 5-fluorouracil (IC50 = 8.34 µM) .
- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, leading to cell cycle arrest at the G0/G1 phase by approximately 45.1% , which suggests a mechanism involving the inhibition of cell proliferation .
Antioxidant Activity
The compound's structure indicates potential antioxidant properties due to the presence of electron-rich pyrazole rings. Antioxidant assays have shown that compounds with similar structures can scavenge free radicals effectively, thus contributing to their therapeutic potential in oxidative stress-related diseases.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on Glioma Cells : A study demonstrated that a related pyrazole derivative significantly inhibited cell growth in glioma cells through apoptosis induction .
- Antimicrobial Activity : Preliminary tests on pyrazole derivatives have shown promising results against various bacterial strains, indicating potential as antimicrobial agents.
- Neuroprotective Effects : Some compounds in this class have been investigated for their neuroprotective effects in animal models of neurodegenerative diseases, suggesting that they may modulate neuroinflammation pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations:
- Synthetic Accessibility : The target compound’s synthesis likely involves condensation of a pre-formed benzo[e][1,2]thiazin-1,1-dioxide intermediate with a 3,5-dimethylpyrazole-carboxylic acid derivative, similar to methods in and . This contrasts with chalcone-based cyclocondensation for dihydropyrazole derivatives (e.g., 5a–g) .
- Sulfone vs.
- Bioactivity Modulation: Pyrazole-linked methanones (e.g., 7b) exhibit broad bioactivity due to hydrogen-bonding capacity, while triazole-pyridine hybrids (e.g., 35a, 35b) may target nucleotide-binding domains .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
*Inferred from analogs in and .
Key Observations:
- IR Spectroscopy: The target compound’s C=O stretch (~1700–1720 cm⁻¹) aligns with pyrazole-methanone derivatives (e.g., 7b), confirming ketone functionality .
- NMR Profiles : Methyl groups (δ ~2.22 ppm) and aromatic protons (δ ~7.3–7.6 ppm) are consistent across analogs, but the benzo[e][1,2]thiazin-1,1-dioxide moiety may introduce unique deshielding effects in the target compound .
- Mass Spectrometry: The molecular ion peak (M+) correlates with structural complexity; higher molecular weights (e.g., 604 for compound 10) reflect additional substituents like cyano groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated ketones. For example, refluxing 3,5-dimethyl-1H-pyrazole derivatives with hydrazine hydrate in glacial acetic acid for 4 hours produces intermediates, which are further functionalized with benzo[e][1,2]thiazin-3-yl moieties . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., triethylamine) significantly impact crystallinity and purity. Yield optimization requires temperature control (reflux vs. room temperature) and stoichiometric balancing of hydrazine equivalents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : Look for pyrazole C-H protons (δ 2.1–2.5 ppm for methyl groups) and aromatic protons from the benzothiazine moiety (δ 7.2–8.1 ppm). The methanone carbonyl typically appears at δ 160–170 ppm in NMR .
- IR : Strong absorption bands at 1650–1700 cm (C=O stretch) and 1150–1250 cm (S=O symmetric/asymmetric stretches) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 465–525 in derivatives) and fragmentation patterns help validate structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from conformational isomerism or substituent effects?
- Methodology :
- Dynamic NMR : Use variable-temperature NMR to detect slow interconversion of rotamers in the pyrazole-benzothiazine linkage. For example, diastereotopic methyl groups may split into distinct signals at low temperatures .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substituent positioning on the benzothiazine ring) via single-crystal analysis. highlights bond angles and torsion angles critical for confirming stereoelectronic effects .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological assays, given the compound’s complex heterocyclic framework?
- Methodology :
- Systematic Substituent Variation : Replace phenyl or methyl groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess impact on bioactivity. demonstrates how chloro/methoxy substituents alter antibacterial potency .
- Molecular Docking : Map interactions between the methanone carbonyl and target proteins (e.g., bacterial enzymes) using software like AutoDock. Correlate binding affinity with experimental IC values .
Q. How should experimental designs address discrepancies in biological activity data across studies?
- Methodology :
- Standardized Assays : Use consistent protocols for MIC (Minimum Inhibitory Concentration) determinations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to minimize variability .
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) and solvent controls to validate assay conditions. reports compound 22 as a high-potency benchmark .
Q. What methodologies are effective for studying the compound’s stability under physiological or storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC-MS .
- Solvent Stability : Test solubility in DMSO, ethanol, and PBS to optimize storage conditions. Recrystallization from DMF/ethanol (1:1) improves long-term stability .
Key Research Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
